L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine
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Overview
Description
L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine is a complex peptide composed of ten amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified from the culture medium.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can yield free thiol groups.
Scientific Research Applications
L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: Another peptide with a similar sequence but different amino acid composition.
L-Arginine, L-lysyl-L-α-glutamyl-L-phenylalanyl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-lysyl-L-valyl-L-α-aspartyl-L-leucyl-L-prolyl-: A more complex peptide with additional amino acids.
Uniqueness
L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine is unique due to its specific sequence and the presence of histidine, serine, and tyrosine residues, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
654652-62-7 |
---|---|
Molecular Formula |
C46H72N12O13 |
Molecular Weight |
1001.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C46H72N12O13/c1-24(2)17-33(54-42(66)34(21-59)55-38(62)30(48)19-28-20-49-23-50-28)45(69)58-16-8-10-36(58)43(67)52-31(9-6-7-15-47)39(63)57-37(25(3)4)44(68)56-35(22-60)41(65)53-32(40(64)51-26(5)46(70)71)18-27-11-13-29(61)14-12-27/h11-14,20,23-26,30-37,59-61H,6-10,15-19,21-22,47-48H2,1-5H3,(H,49,50)(H,51,64)(H,52,67)(H,53,65)(H,54,66)(H,55,62)(H,56,68)(H,57,63)(H,70,71)/t26-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
BVNJRSIUWICTPB-GWMXZIRISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Origin of Product |
United States |
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